Kir2.1 Inhibition: Target Compound vs. Gold-Standard Inhibitor ML133
In a confirmatory dose-response assay using HEK293 cells expressing the mouse inward rectifier potassium channel Kir2.1, the target compound exhibited an IC50 of 34.7 μM (±18.7 μM) [1]. This is approximately 19-fold less potent than the widely cited selective Kir2.1 inhibitor ML133, which displays an IC50 of 1.8 μM at pH 7.4 in comparable thallium flux assays . While ML133 acts as a potent blocker, the target compound provides a weaker inhibitory profile that may be advantageous for applications requiring partial channel modulation or as a low-activity control.
| Evidence Dimension | Kir2.1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 34.7 μM ± 18.7 μM |
| Comparator Or Baseline | ML133 (CAS 1222781-70-5): IC50 = 1.8 μM at pH 7.4 |
| Quantified Difference | Target compound is ~19-fold less potent (34.7 μM vs. 1.8 μM) |
| Conditions | Target compound: thallium-sensitive FluxOR fluorescence assay in Kir2.1-HEK293 cells, multiple concentrations, triplicate (PubChem AID 2594). ML133: analogous thallium flux assay (Selleckchem datasheet). |
Why This Matters
Procurement decisions for ion channel tool compounds require precise knowledge of potency windows; a 19-fold potency difference defines the target compound as unsuitable for strong Kir2.1 blockade but potentially valuable for weak inhibition or selectivity profiling panels.
- [1] BindingDB, Entry for BDBM65873, IC50 data for Kir2.1 from PubChem BioAssay AID 2594, Johns Hopkins Ion Channel Center, 2010. DOI: 10.7270/Q23R0R98. View Source
